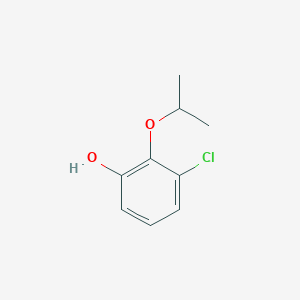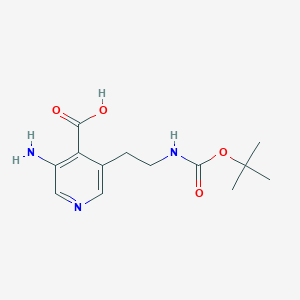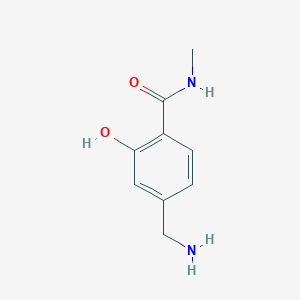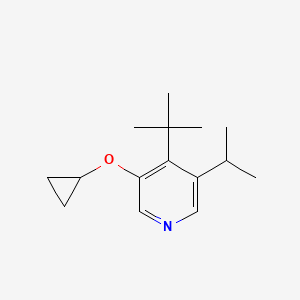
3-Chloro-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the third position and an isopropoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with isopropyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenol is coupled with an isopropoxy-substituted aryl halide in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent product quality and minimizes waste generation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The chlorine atom and isopropoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-isopropoxyphenol: Similar structure but with the isopropoxy group at the fourth position.
2-Isopropoxyphenol: Lacks the chlorine atom, making it less reactive in certain reactions.
3-Chlorophenol: Lacks the isopropoxy group, affecting its solubility and reactivity.
Uniqueness
3-Chloro-2-isopropoxyphenol is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-chloro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
XJKRFNUYUSFBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















